Cas no 927181-98-4 (Ethyl 3-formyl-1H-indole-7-carboxylate)
Ethyl 3-formyl-1H-indole-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-formyl-1H-indole-7-carboxylate
- 3-Formylindole-7-carboxylic acid ethyl ester
- N-(2-HYDROXYNAPHTHOYL)-2,4-DIMETHOXY-5-CHLOROANILIDE
- Ethyl 3-Formylindole-7-Carboxylate
- DTXSID30591638
- AMY18000
- ethyl3-formyl-1H-indole-7-carboxylate
- FT-0732638
- SCHEMBL5418014
- 927181-98-4
- AKOS016000247
- CS-0365952
- F15937
- DB-079391
-
- MDL: MFCD11846246
- Inchi: 1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3
- InChI Key: XUTDEDCNVFAAEQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC2C(C=O)=CNC=21)=O
Computed Properties
- Exact Mass: 217.074
- Monoisotopic Mass: 217.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.2A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.293
- Boiling Point: 411.1 °C at 760 mmHg
- Flash Point: 411.1 °C at 760 mmHg
- Refractive Index: 1.655
Ethyl 3-formyl-1H-indole-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199010249-1g |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 1g |
$615.85 | 2023-08-31 | |
| Chemenu | CM148263-1g |
ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 95% | 1g |
$529 | 2021-08-05 | |
| TRC | F254535-50mg |
3-Formylindole-7-carboxylic acid ethylester |
927181-98-4 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | F254535-100mg |
3-Formylindole-7-carboxylic acid ethylester |
927181-98-4 | 100mg |
$ 350.00 | 2022-06-02 | ||
| TRC | F254535-250mg |
3-Formylindole-7-carboxylic acid ethylester |
927181-98-4 | 250mg |
$ 695.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-100mg |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 100mg |
¥1310.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-250mg |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 250mg |
¥1946.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-500mg |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 500mg |
¥2989.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-1g |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 1g |
¥5230.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436622-5g |
Ethyl 3-formyl-1H-indole-7-carboxylate |
927181-98-4 | 98+% | 5g |
¥14573.00 | 2024-04-25 |
Ethyl 3-formyl-1H-indole-7-carboxylate Suppliers
Ethyl 3-formyl-1H-indole-7-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 3-formyl-1H-indole-7-carboxylate
Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4) is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its indole core structure functionalized with both a formyl group and a carboxylate ester, has garnered significant attention in recent years due to its utility in the development of novel therapeutic agents. The unique chemical properties of Ethyl 3-formyl-1H-indole-7-carboxylate make it an indispensable building block for synthetic chemists, particularly those engaged in the design of bioactive molecules.
The indole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. It is a core component of numerous natural products and pharmacologically active compounds, including well-known drugs such as tamoxifen and risperidone. The presence of both the formyl group and the carboxylate ester in Ethyl 3-formyl-1H-indole-7-carboxylate provides multiple sites for further functionalization, enabling the construction of increasingly complex molecular architectures. This flexibility is particularly advantageous in drug discovery pipelines, where rapid and efficient synthesis of diverse analogs is often required.
In recent years, there has been a surge in interest regarding indole derivatives as potential therapeutic agents. Research has highlighted their efficacy in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The formyl group in Ethyl 3-formyl-1H-indole-7-carboxylate serves as a reactive handle for condensation reactions, allowing for the facile introduction of amine groups through reductive amination or Schiff base formation. Similarly, the carboxylate ester can be hydrolyzed to yield the corresponding carboxylic acid or converted into other esters or amides, further expanding its synthetic utility.
The pharmaceutical industry has increasingly leveraged computational methods and high-throughput screening to identify promising lead compounds. Compounds like Ethyl 3-formyl-1H-indole-7-carboxylate are often employed as starting materials in these efforts due to their well-documented biological activity and ease of modification. For instance, recent studies have demonstrated the use of this intermediate in the synthesis of indole-based kinase inhibitors, which have shown promise in preclinical trials for their ability to modulate signaling pathways involved in tumor growth and progression.
The synthesis of Ethyl 3-formyl-1H-indole-7-carboxylate typically involves multi-step organic transformations starting from commercially available precursors such as indole derivatives. Advanced synthetic strategies, including catalytic cross-coupling reactions and transition-metal-mediated transformations, have been employed to enhance yield and selectivity. These methodologies align with the growing emphasis on green chemistry principles, where minimizing waste and reducing hazardous byproducts are paramount.
The role of intermediates like Ethyl 3-formyl-1H-indole-7-carboxylate extends beyond small-molecule drug development. They are also instrumental in the production of biologics and biopharmaceuticals. For example, certain peptidomimetics derived from indole cores require such intermediates for their construction. Additionally, the compound finds applications in materials science, particularly in the design of organic semiconductors and luminescent materials where its aromatic structure contributes to desirable electronic properties.
Ongoing research continues to uncover new applications for Ethyl 3-formyl-1H-indole-7-carboxylate. Innovations in synthetic chemistry are enabling more efficient routes to this intermediate, while advancements in computational biology are identifying novel targets for indole-based therapeutics. As our understanding of disease mechanisms deepens, it is likely that compounds derived from this versatile intermediate will play an even greater role in addressing unmet medical needs.
In conclusion, Ethyl 3-formyl-1H-indole-7-carboxylate (CAS No. 927181-98-4) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for chemists and biologists alike. As research progresses and new methodologies emerge, this compound will undoubtedly continue to be at the forefront of drug discovery efforts worldwide.
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